2-Bromo-6-fluoropyridine
Description
Significance of Halogenated Pyridine (B92270) Scaffolds in Advanced Organic Synthesis
Halogenated pyridines are crucial starting materials in a variety of organic synthesis reactions. kubikat.org They serve as foundational scaffolds for constructing more complex heterocyclic and macrocyclic compounds. kubikat.org The presence of halogen atoms on the pyridine ring provides reactive sites for nucleophilic substitution and cross-coupling reactions, which are fundamental processes in the creation of novel organic molecules. kubikat.orgacs.org The difficulty in synthesizing highly substituted pyridines directly from the parent pyridine ring elevates the importance of perhalogenated pyridines as starting materials. kubikat.org These scaffolds are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. chemimpex.comrsc.org The specific placement and type of halogen can influence the electronic properties and reactivity of the pyridine ring, allowing for controlled and selective chemical transformations. acs.orgrsc.org
Overview of Principal Research Directions Involving 2-Bromo-6-fluoropyridine (B132718)
Research involving this compound is primarily focused on its application as a key intermediate in the synthesis of new chemical entities with potential biological activity or unique material properties. chemimpex.com The distinct reactivity of the C-Br and C-F bonds allows for sequential and site-selective reactions. Generally, the bromine atom is more susceptible to displacement through palladium-catalyzed cross-coupling reactions, while the fluorine atom can be substituted by strong nucleophiles under specific conditions. smolecule.comrsc.org This differential reactivity is a cornerstone of its utility.
Key research areas include:
Pharmaceutical Development: This compound is a critical building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders, infectious diseases, and cancer. chemimpex.com For instance, it has been utilized in the synthesis of selective CDK9 inhibitors.
Agrochemicals: It serves as a precursor for the development of new herbicides and fungicides, contributing to crop protection. chemimpex.com
Materials Science: The unique chemical properties of this compound are leveraged in the creation of advanced materials, including polymers and coatings with enhanced durability and performance. chemimpex.com
Fluorescent Probes: It is used in the synthesis of fluorescent probes for biological imaging, enabling researchers to visualize cellular processes. chemimpex.com
The compound's versatility is demonstrated in its participation in various reaction types, including:
Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are frequently employed to form new carbon-carbon bonds at the bromine-bearing position. Copper-catalyzed C-N bond-forming reactions have also been developed. rsc.org
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be displaced by various nucleophiles, a reaction that is often facilitated by the electron-withdrawing nature of the pyridine nitrogen. acs.orgrsc.org
Synthesis of Heterocycles: It is a starting material for the construction of more complex heterocyclic systems.
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₃BrFN |
| Molecular Weight | 175.99 g/mol |
| Appearance | White to pale yellow solid |
| Melting Point | 30-32 °C |
| Boiling Point | 162-164 °C |
| CAS Number | 144100-07-2 |
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFN/c6-4-2-1-3-5(7)8-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDIKYIZXMYHAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80932219 | |
| Record name | 2-Bromo-6-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80932219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144100-07-2 | |
| Record name | 2-Bromo-6-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80932219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-6-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategic Derivatization of 2 Bromo 6 Fluoropyridine
Direct Synthesis and Halogenation Protocols
The synthesis of 2-bromo-6-fluoropyridine (B132718) is most commonly achieved through precursor-based routes rather than direct, site-selective halogenation of the pyridine (B92270) core, which presents significant regioselectivity challenges.
Site-Selective Bromination and Fluorination Techniques
Direct and highly regioselective halogenation of an unsubstituted pyridine ring to install both a bromine atom at the 2-position and a fluorine atom at the 6-position in a single or sequential process is synthetically challenging. The pyridine ring's electron-deficient nature makes it resistant to electrophilic aromatic substitution, which typically requires harsh conditions and often leads to functionalization at the 3-position. digitellinc.comnsf.gov
Modern synthetic strategies have been developed to overcome these challenges by using unconventional intermediates. These methods include activating the pyridine ring via N-oxide formation, or employing ring-opening and closing sequences involving intermediates like Zincke imines to control the position of halogenation. nsf.gov Another approach involves the formation of heterocyclic phosphonium (B103445) salts at the 4-position, which can then be displaced by a halide nucleophile. mountainscholar.orgresearchgate.net While these advanced methods provide pathways to variously substituted halopyridines, they are not the most common or direct routes for the specific synthesis of this compound. researchgate.netnih.gov For this particular isomer, precursor-based methods are more straightforward and widely utilized.
Precursor-Based Synthesis Routes (e.g., from Dihalogenated Pyridines)
The most prevalent and industrially scalable method for synthesizing this compound involves a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (HALEX) reaction, starting from a readily available dihalogenated pyridine precursor. The synthesis from 2,6-dibromopyridine (B144722) is a well-established example. chemicalbook.com
In this process, 2,6-dibromopyridine is treated with a fluoride (B91410) source, such as potassium fluoride (KF), at elevated temperatures. The reaction's efficiency is often enhanced by the addition of a phase-transfer catalyst, like 18-crown-6, which helps to solubilize the fluoride salt in the organic medium. The reaction proceeds by selectively replacing one of the bromine atoms with fluorine. The product is typically isolated directly from the reaction mixture by distillation under reduced pressure. chemicalbook.com Similarly, 2,6-dichloropyridine (B45657) can also serve as a starting material for analogous halogen exchange reactions. guidechem.com
| Precursor | Reagents | Catalyst | Conditions | Product | Ref |
| 2,6-Dibromopyridine | Potassium Fluoride (KF) | 18-crown-6 | 190°C, vacuum (200 mbar), distillation | This compound | chemicalbook.com |
Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing this compound
This compound is a valuable substrate in transition metal-catalyzed cross-coupling reactions. The C-Br bond at the 2-position is significantly more reactive than the C-F bond at the 6-position under typical palladium or copper catalysis conditions, allowing for selective functionalization.
Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Sonogashira Coupling)
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between this compound and various organoboron compounds, such as boronic acids or their esters. nih.gov This reaction is widely used to synthesize biaryl and heteroaryl compounds. The coupling typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand, such as sterically hindered biarylphosphines (e.g., RuPhos, XPhos), is often critical for achieving high yields, particularly with heteroaryl halides. nih.gov
| Halopyridine Substrate | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Product | Ref |
| Heteroaryl Halide | Potassium Heteroaryltrifluoroborate | Pd(OAc)2 / RuPhos | K3PO4 | n-Butanol | Heterobiaryl | nih.gov |
| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic Acid | Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol/H2O | Arylated Pyridine | beilstein-journals.org |
| 6-Chloropurine | Phenylboronic Acid | Pd(PPh3)4 | Na2CO3 | Toluene | 6-Phenylpurine | scispace.com |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne. organic-chemistry.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base. organic-chemistry.orgscirp.org This methodology provides a direct route to 2-alkynyl-6-fluoropyridines, which are valuable precursors for more complex heterocyclic structures. Research on the Sonogashira coupling of the closely related 6-bromo-3-fluoro-2-picolinonitrile demonstrates the reaction's utility with functionalized fluoropyridine systems, proceeding efficiently at room temperature. soton.ac.uk
| Substrate | Alkyne Partner | Catalyst System | Base | Solvent | Product | Ref |
| 6-Bromo-3-fluoro-2-picolinonitrile | 1-Ethynyl-4-ethylbenzene | Pd(PPh3)4, CuI | Et3N | THF | 6-((4-Ethylphenyl)ethynyl)-3-fluoropicolinonitrile | soton.ac.uk |
| 2-Amino-3-bromopyridine | Terminal Alkynes | Pd(CF3COO)2, PPh3, CuI | Cs2CO3 | DMF | 2-Amino-3-alkynylpyridine | scirp.org |
Palladium-Catalyzed Carbon-Heteroatom Bond Formation (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, including anilines, alkylamines, and various heterocycles. nih.govresearchgate.net The reaction typically requires a palladium precatalyst, a bulky electron-rich phosphine ligand (such as BINAP or XPhos), and a strong base like sodium tert-butoxide. wikipedia.orgchemspider.com This method provides a direct and general route to 2-amino-6-fluoropyridine (B74216) derivatives, which are prevalent in many biologically active molecules. chemspider.com
| Substrate | Amine Partner | Catalyst / Ligand | Base | Solvent | Product | Ref |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | Pd2(dba)3 / (±)-BINAP | NaOtBu | Toluene | N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | chemspider.com |
| 2-Bromopyridine | Volatile Amines (e.g., Dimethylamine) | Pd(OAc)2 / dppp | NaOtBu | Toluene | 2-Aminopyridine Derivative | researchgate.net |
| Bromobenzene | Carbazole | [Pd(allyl)Cl]2 / TrixiePhos | t-BuOLi | Toluene | N-Arylcarbazole | nih.gov |
Copper-Catalyzed Reactions (e.g., C-N bond formation)
Copper-catalyzed C-N bond formation, often referred to as the Ullmann condensation, represents a classical and cost-effective alternative to palladium-catalyzed methods for synthesizing aminopyridines. This reaction involves coupling this compound with an amine in the presence of a copper catalyst (such as CuI or Cu2O) and a base. nih.govnih.gov The efficiency of these reactions can often be improved by the use of a ligand, such as ethylene (B1197577) glycol or specific diamines. researchgate.net Copper-catalyzed systems are particularly useful for amination with aqueous ammonia, providing a direct route to primary aminopyridines under relatively mild conditions. nih.govresearchgate.net
| Substrate | Amine Partner | Catalyst / Ligand | Base | Solvent | Product | Ref |
| 2-Bromopyridine | Aqueous Ammonia | Cu2O / DMEDA | K2CO3 | Ethylene Glycol | 2-Aminopyridine | researchgate.net |
| 2-Bromobenzoic Acid | 1-Aminopyrene | Cu powder, Cu2O | K2CO3 | 2-Ethoxyethanol | N-(1-Pyrene)anthranilic acid | nih.gov |
| 2-Halopyridines | n-Octylamine | Cu-MOFs or CuNPs | Cs2CO3 | Dioxane | 2-(Octylamino)pyridine | researchgate.net |
Ruthenium-Catalyzed Transformations
While palladium catalysis is more extensively documented for the functionalization of this compound, ruthenium-catalyzed transformations represent an expanding area of interest in organic synthesis. Ruthenium catalysts are known to facilitate a variety of C-H activation and functionalization reactions. In the context of pyridine derivatives, ruthenium complexes can activate the aromatic ring, making it more susceptible to nucleophilic attack. This activation can be likened to the effect of strongly electron-withdrawing groups, such as nitro groups, which deplete the electron density of the ring.
Although specific examples detailing the ruthenium-catalyzed transformation of this compound are not abundant in the readily available literature, the general principles of ruthenium catalysis on haloarenes suggest potential applications. For instance, ruthenium(II)-catalyzed C-H arylation has been demonstrated for various aromatic and heteroaromatic compounds. These reactions typically proceed via a C-H bond activation mechanism, allowing for the direct formation of carbon-carbon bonds. The regioselectivity of such reactions is often directed by existing functional groups on the substrate.
Regioselective Functionalization via Metal Catalysis
The presence of two different halogen atoms on the pyridine ring of this compound allows for highly regioselective functionalization through various metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions are particularly well-exemplified in this regard. The differential reactivity of the C-Br and C-F bonds is the key to this selectivity. Generally, the C-Br bond is more susceptible to oxidative addition to a low-valent metal center, such as Pd(0), compared to the much stronger C-F bond. This allows for selective reactions at the 2-position.
For example, palladium-mediated cross-coupling reactions have been successfully employed to introduce various substituents at the 2-position of this compound, leaving the fluorine atom intact for potential subsequent transformations. nih.govsahmri.org.au This selective reactivity is crucial for the stepwise construction of more complex molecules.
A variety of metal-catalyzed cross-coupling reactions can be envisioned for the regioselective functionalization of this compound, including:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
Heck Coupling: Reaction with alkenes to form substituted alkenes.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
The choice of catalyst, ligands, base, and reaction conditions can be optimized to achieve high yields and selectivity for the desired product.
| Reaction Type | Catalyst System (Typical) | Reactant | Product Type |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, base | Ar-B(OH)₂ | 2-Aryl-6-fluoropyridine |
| Heck Coupling | Pd(OAc)₂, P(o-tolyl)₃, base | Alkene | 2-Alkenyl-6-fluoropyridine |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, base | Alkyne | 2-Alkynyl-6-fluoropyridine |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, ligand, base | R₂NH | 2-Amino-6-fluoropyridine |
This table provides illustrative examples and typical catalyst systems. Specific conditions may vary.
Nucleophilic Aromatic Substitution (SNAr) Reactions of this compound
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as pyridine. wikipedia.org In this compound, the presence of the electronegative nitrogen atom and the two halogen substituents activates the ring towards nucleophilic attack.
In SNAr reactions of this compound, the fluorine atom is generally a better leaving group than the bromine atom. youtube.com This is a notable exception to the trend observed in SN1 and SN2 reactions, where bromide is typically a better leaving group. The rate-determining step in SNAr is the initial nucleophilic attack to form a stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom at the 6-position highly electrophilic and thus more susceptible to nucleophilic attack. youtube.com
This selective activation allows for the preferential substitution of the fluorine atom by a variety of nucleophiles, including alkoxides, thiolates, and amines, while leaving the bromine atom untouched. This provides a powerful strategy for the synthesis of 6-substituted-2-bromopyridines, which can then undergo further functionalization at the 2-position via metal-catalyzed cross-coupling reactions.
The regioselectivity of SNAr reactions is governed by both electronic and steric factors. nih.govnih.gov Electronically, the positions ortho and para to the electron-withdrawing nitrogen atom are the most activated towards nucleophilic attack. wikipedia.org In this compound, both the 2- and 6-positions are ortho to the nitrogen, and both are further activated by the inductive effect of the halogen atoms.
As mentioned, the superior ability of fluorine to stabilize the partial negative charge on the adjacent carbon atom through its strong inductive effect makes the 6-position more electrophilic and therefore the preferred site of initial nucleophilic attack. youtube.com
Steric hindrance can also play a role in determining the regioselectivity. nih.gov While both the 2- and 6-positions are adjacent to the ring nitrogen, the steric environment around each position can be influenced by the nature of the incoming nucleophile and the substituents on the pyridine ring. However, in the case of this compound, the electronic effect of the fluorine atom is generally the dominant factor directing the regioselectivity of SNAr reactions.
| Factor | Influence on Regioselectivity |
| Electronic Effects | The highly electronegative fluorine atom makes the C6 position more electrophilic and susceptible to nucleophilic attack, favoring substitution at this position. The nitrogen atom activates the ortho (C2 and C6) and para (C4) positions. |
| Steric Effects | While generally less dominant than electronic effects in this case, bulky nucleophiles might experience greater steric hindrance at the C2 position due to the adjacent bromine atom. |
Radiochemical Synthesis and Isotopic Labeling of this compound Derivatives
The development of novel radiolabeling methods is crucial for the synthesis of new tracers for Positron Emission Tomography (PET). This compound has emerged as a valuable synthon in this field, particularly for the introduction of the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]).
Direct nucleophilic fluorination of aromatic rings with [¹⁸F]fluoride is often challenging and limited to highly activated substrates. nih.govsahmri.org.au An alternative two-step strategy involves the initial preparation of a radiolabeled synthon, which can then be coupled to a target molecule. 2-Bromo-6-[¹⁸F]fluoropyridine has been successfully synthesized and utilized for this purpose. nih.govsahmri.org.au
The synthesis of 2-bromo-6-[¹⁸F]fluoropyridine can be achieved from a suitable precursor, followed by its use in palladium-mediated cross-coupling reactions to construct more complex ¹⁸F-labeled molecules. nih.govsahmri.org.au This approach broadens the scope of molecules that can be labeled with fluorine-18, facilitating the development of new PET imaging agents.
The high efficiency of both the [¹⁸F]fluoride incorporation and the subsequent cross-coupling reactions makes 2-bromo-6-[¹⁸F]fluoropyridine a promising building block for radiopharmaceutical development. nih.govsahmri.org.au
Fluorine-18 Radiolabeling Strategies for Positron Emission Tomography (PET) Precursors
The development of novel radiolabeling methods is crucial for advancing new tracers for Positron Emission Tomography (PET), a powerful non-invasive imaging technique used in clinical diagnostics and preclinical research. nih.govresearchgate.net Fluorine-18 is a favored radionuclide for PET due to its optimal physical and nuclear characteristics, including a high positron decay ratio (97%), a manageable half-life of 109.7 minutes, and low positron energy (0.635 MeV), which contributes to high-resolution images. mit.eduacs.org
Direct nucleophilic fluorination of aromatic rings with [¹⁸F]fluoride is a common strategy for synthesizing PET tracers. nih.gov However, this approach is generally limited to electronically activated aromatic systems, which restricts its broader application. nih.govnih.gov To overcome this limitation, indirect labeling methods using ¹⁸F-labeled synthons have been developed. These synthons are small, reactive molecules that can be readily incorporated into a larger molecule of interest in a subsequent reaction step.
In this context, this compound has been utilized as a precursor for the synthesis of the valuable PET synthon, 2-bromo-6-[¹⁸F]fluoropyridine. nih.govnih.gov This is achieved through a two-step radiolabeling process. The synthesis involves the nucleophilic substitution of a nitro group in the precursor molecule, 2-bromo-6-nitropyridine, with [¹⁸F]fluoride.
The resulting 2-bromo-6-[¹⁸F]fluoropyridine is a versatile building block for the construction of more complex ¹⁸F-labeled molecules. nih.gov Its utility has been demonstrated in palladium-mediated cross-coupling reactions, a powerful set of tools in modern organic synthesis. nih.govnih.gov The high efficiency of both the fluoride incorporation and the subsequent cross-coupling reactions underscores the potential of 2-bromo-6-[¹⁸F]fluoropyridine as a key intermediate in the synthesis of novel PET tracers for a wide range of biological targets. nih.gov
| Precursor | Radiolabeling Method | Product | Application |
| 2-Bromo-6-nitropyridine | Nucleophilic Aromatic Substitution with [¹⁸F]fluoride | 2-Bromo-6-[¹⁸F]fluoropyridine | Synthon for PET tracer development via transition metal-mediated reactions |
Stereoselective Transformations Involving this compound Precursors (e.g., Dearomatization-Hydrogenation)
The stereoselective transformation of flat, aromatic compounds into three-dimensional, chiral molecules is a cornerstone of modern synthetic chemistry, particularly in the synthesis of pharmaceuticals and other bioactive molecules. Dearomatization reactions of heteroaromatic compounds, such as pyridines, are powerful strategies for accessing structurally complex and valuable nonaromatic azaheterocycles like piperidines.
While direct examples of stereoselective dearomatization-hydrogenation reactions involving this compound as a precursor are not extensively documented in the reviewed literature, the principles of pyridine dearomatization can be applied to understand the potential transformations of this substrate. The dearomatization of pyridine derivatives can be broadly categorized based on whether the pyridine ring acts as an electrophile or a nucleophile.
In the more common approach, the pyridine is rendered electrophilic, often by N-acylation or formation of a pyridinium (B92312) salt, to facilitate nucleophilic attack. Subsequent reduction of the resulting dihydropyridine (B1217469) intermediate can lead to the formation of chiral piperidines. For a substrate like this compound, the electron-withdrawing nature of the fluorine and bromine atoms would enhance the electrophilicity of the pyridine ring, potentially making it a suitable candidate for such transformations.
Recent advances in catalysis have enabled the stereoselective dearomatization of pyridines without the need for pre-activation. For instance, copper(I)-catalyzed asymmetric dearomatization of pyridines with carbon nucleophiles has been reported. These methods often rely on chiral ligands to control the stereochemical outcome of the reaction.
| Substrate Class | Transformation | Key Features | Potential Product Scaffolds |
| Activated Pyridinium Salts | Nucleophilic Addition followed by Reduction | Activation of the pyridine ring towards nucleophilic attack. | Chiral substituted piperidines |
| Unactivated Pyridines | Transition Metal-Catalyzed Asymmetric Dearomatization | Direct functionalization of the pyridine ring using chiral catalysts. | Enantioenriched dihydropyridines and piperidines |
Reactivity Profiles and Mechanistic Elucidation of 2 Bromo 6 Fluoropyridine Transformations
Intrinsic Reactivity of Halogen Substituents on the Pyridine (B92270) Ring
The reactivity of the C-Br and C-F bonds in 2-Bromo-6-fluoropyridine (B132718) is highly dependent on the reaction type, primarily categorized into nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.
In nucleophilic aromatic substitution (SNAr) , the reaction is typically faster at the C-F bond. This is because the rate-determining step is the initial attack of the nucleophile on the electron-deficient pyridine ring. The highly electronegative fluorine atom polarizes the C-F bond and stabilizes the negatively charged intermediate, known as a Meisenheimer complex, more effectively than bromine. This stabilization lowers the activation energy for the formation of the intermediate, leading to a faster reaction rate. The general reactivity order for halogens in SNAr reactions is F > Cl > Br > I. For instance, the reaction of this compound with alkylamines under high heat and pressure can be directed to achieve substitution, showcasing this reactivity pattern georgiasouthern.edu.
Conversely, in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), the C-Br bond is significantly more reactive than the C-F bond. The key step in these catalytic cycles is the oxidative addition of the halo-pyridine to a low-valent palladium complex. This process involves the cleavage of the carbon-halogen bond. The C-Br bond (average bond energy ~285 kJ/mol) is substantially weaker than the C-F bond (average bond energy ~485 kJ/mol), making its cleavage kinetically and thermodynamically more favorable. This differential reactivity allows for highly selective transformations at the C-Br position while leaving the C-F bond intact for potential subsequent reactions.
| Reaction Type | More Reactive Site | Key Mechanistic Step | Reason for Higher Reactivity |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | C-F | Nucleophilic Attack & Formation of Meisenheimer Complex | Higher electronegativity of Fluorine stabilizes the anionic intermediate. |
| Palladium-Catalyzed Cross-Coupling | C-Br | Oxidative Addition | Lower C-Br bond dissociation energy facilitates bond cleavage. |
Kinetic Studies and Reaction Rate Determinants
While specific kinetic data such as rate constants for this compound are not extensively published, reaction rates are governed by well-understood principles.
For SNAr reactions , the rate is determined by factors that stabilize the anionic Meisenheimer intermediate. The key determinants include:
Nucleophile Strength and Concentration : Stronger nucleophiles and higher concentrations increase the reaction rate.
Solvent : Polar aprotic solvents (e.g., DMSO, DMF) are preferred as they solvate the cation of the nucleophile salt but not the anion, increasing its effective nucleophilicity.
Temperature : Higher temperatures are often required to overcome the activation energy, particularly for less reactive nucleophiles. For example, the synthesis of 2-Bromo-6-alkylaminopyridines from 2,6-dibromopyridine (B144722) requires high temperatures (180 °C) and extended reaction times (six or more days), indicating significant kinetic barriers georgiasouthern.edu.
For palladium-catalyzed cross-coupling reactions , the rate is primarily influenced by the efficiency of the oxidative addition step. Determinants include:
Palladium Catalyst and Ligands : The choice of phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) is critical. Electron-rich, bulky ligands generally accelerate the oxidative addition step and stabilize the active Pd(0) species.
Temperature : These reactions are often heated to facilitate the various steps in the catalytic cycle, though modern catalysts can operate at lower temperatures.
Examination of Reaction Intermediates and Transition States
The transformations of this compound proceed through distinct, well-characterized intermediates.
In SNAr reactions , the key intermediate is the Meisenheimer complex wikipedia.org. This is a resonance-stabilized, negatively charged species formed when the nucleophile attacks the carbon atom bearing a halogen. The negative charge is delocalized onto the electronegative nitrogen atom and the substituents of the pyridine ring. Although these complexes are typically transient and highly reactive, stable analogues have been isolated and characterized in related systems, providing strong evidence for their existence on the reaction pathway nih.gov. The stability of this intermediate directly impacts the reaction's activation energy.
In palladium-catalyzed cross-coupling , the mechanism involves a series of organometallic intermediates. The catalytic cycle begins with the oxidative addition of the C-Br bond to a Pd(0) complex. This proceeds through a three-centered transition state to form a square planar Pd(II) intermediate. Subsequent steps involve transmetalation (with an organoboron reagent in Suzuki coupling, for example) to form a diorganopalladium(II) complex, followed by reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst. Each of these steps involves distinct transition states and intermediates that have been extensively studied, often through computational methods on model substrates like bromobenzene rsc.org.
Regiochemical Control and Site-Selectivity in Complex Reaction Systems
The differential reactivity of the C-Br and C-F bonds is the foundation for regiochemical control in reactions of this compound. Chemists can selectively target one halogen over the other by choosing the appropriate reaction conditions.
The most common strategy is to perform a palladium-catalyzed cross-coupling reaction first. Due to the much lower bond dissociation energy of the C-Br bond, reactions like Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination occur exclusively at the C-2 position (bromine) rsc.org. This chemoselectivity is highly reliable and provides a powerful tool for synthesis. For example, in the Sonogashira cross-coupling of a related 6-bromo-3-fluoro-2-cyanopyridine with various terminal alkynes, the reaction proceeds selectively at the C-Br bond, leaving the C-F bond untouched soton.ac.uk.
Following the initial functionalization at the C-Br position, the remaining C-F bond can then be targeted in a subsequent step, typically a nucleophilic aromatic substitution. This two-step, selective functionalization allows for the synthesis of diverse 2,6-disubstituted pyridines that would be difficult to access otherwise. The predictability of this regioselectivity is a cornerstone of its utility in synthetic chemistry scispace.com.
| Step | Reaction Type | Targeted Position | Product Type | Rationale |
|---|---|---|---|---|
| 1 | Pd-Catalyzed Cross-Coupling (e.g., Suzuki) | C2-Br | 2-Aryl-6-fluoropyridine | High reactivity of C-Br bond in oxidative addition. |
| 2 | Nucleophilic Aromatic Substitution (e.g., with an amine) | C6-F | 2-Aryl-6-aminopyridine | C-F bond is now the most reactive site for SNAr. |
Computational Mechanistic Pathways (e.g., Oxidative Addition to Palladium)
Computational chemistry, particularly Density Functional Theory (DFT), has provided profound insights into the mechanisms of reactions involving haloarenes. While studies specifically on this compound are limited, extensive modeling of the oxidative addition of bromobenzene to palladium(0) complexes serves as an excellent proxy rsc.org.
These studies have evaluated several possible mechanisms for oxidative addition:
Concerted Pathway : The C-Br bond interacts with the palladium center through a single, three-centered transition state where the C-Br bond is broken as two new bonds (Pd-C and Pd-Br) are formed. This is often the lowest energy pathway.
SN2-type Pathway : This involves a nucleophilic attack by the electron-rich Pd(0) center on the carbon atom, displacing the bromide ion. This pathway is generally higher in energy for aryl halides compared to the concerted mechanism.
Radical Pathway : This involves single-electron transfer steps, leading to radical intermediates. This pathway is typically not favored under standard cross-coupling conditions.
Computational analyses show that for bromobenzene, the concerted mechanism is generally preferred. The calculations can model the geometry of the transition state and determine the activation energy barrier. Recent studies have also explored oxidative addition to palladium nanoparticles, finding that the edges and corners of the nanoparticles are highly active sites for C-Br bond cleavage nih.govrsc.org. These computational models confirm that the oxidative addition of a C-Br bond is kinetically much more facile than that of a C-F bond, providing a theoretical foundation for the experimentally observed site-selectivity.
Strategic Applications of 2 Bromo 6 Fluoropyridine As a Versatile Chemical Building Block
Utility in Medicinal Chemistry and Drug Discovery Research
In the quest for novel therapeutics, the pyridine (B92270) scaffold is a privileged structure due to its presence in numerous biologically active compounds. 2-Bromo-6-fluoropyridine (B132718) serves as a key building block, enabling the precise construction of complex molecular architectures for drug discovery programs. chemicalbook.com
The distinct reactivity of the halogen substituents on this compound is fundamental to its utility in creating diverse molecular scaffolds. The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This chemoselectivity allows for a stepwise and controlled functionalization of the pyridine ring.
Researchers can selectively replace the bromine atom with a variety of substituents by reacting this compound with different boronic acids. The resulting 6-fluoro-substituted pyridine can then undergo a second coupling reaction under different conditions to replace the less reactive fluorine atom, leading to the formation of polysubstituted pyridine cores. nih.gov This sequential approach is a powerful strategy for generating libraries of novel, intricately substituted pyridine compounds that can be screened for biological activity.
Table 1: Chemoselective Suzuki Cross-Coupling Reactions
| Starting Material | Coupling Partner | Catalyst System | Product | Application |
|---|---|---|---|---|
| This compound | Phenylboronic acid | Pd(PPh₃)₄ / NaHCO₃ | 2-Phenyl-6-fluoropyridine | Intermediate for disubstituted pyridines nih.gov |
This table illustrates the principle of chemoselective coupling, where the more reactive halogen (bromine) is substituted first, leaving the less reactive halogen (fluorine or chlorine) available for subsequent reactions.
The functionalized pyridine scaffolds derived from this compound are integral to the synthesis of a wide range of biologically active molecules. The pyridine motif is a key component in many compounds designed to interact with specific biological targets. The ability to introduce diverse functional groups with precise control allows medicinal chemists to fine-tune the pharmacological properties of potential drug candidates.
For instance, substituted pyridines are central to the development of kinase inhibitors, a major class of drugs used in oncology. The pyridine core can act as a scaffold to correctly orient the functional groups that interact with the kinase enzyme's active site. While specific drug synthesis pathways are often proprietary, the literature indicates that bromo-fluoro-trifluoromethyl pyridines, which share a similar reactivity profile, are critical intermediates in the synthesis of these targeted therapies. The synthesis of various substituted ring-fused 2-pyridones, which have shown potential as antibacterial agents, also relies on precursors developed from halogenated pyridines. diva-portal.org
Role in Agrochemical Development
The principles of molecular design that make this compound valuable in pharmaceuticals also apply to the development of modern agrochemicals. The inclusion of a fluorinated pyridine ring can enhance the efficacy, metabolic stability, and target specificity of active ingredients.
This compound and its derivatives serve as important precursors in the synthesis of next-generation herbicides and fungicides. Research has shown that related compounds, such as 2-Bromo-6-(trifluoromethyl)pyridine, are direct precursors to fungicidal compounds. The trifluoromethyl group, often introduced via intermediates like halogenated pyridines, is a common feature in many successful agrochemicals due to its ability to increase the biological activity of the molecule. The synthetic routes to these agrochemicals often involve nucleophilic substitution or cross-coupling reactions similar to those used in medicinal chemistry, highlighting the versatility of this chemical building block.
Table 2: Application of Halogenated Pyridine Intermediates
| Intermediate Class | Application Area | Rationale |
|---|---|---|
| Bromo-fluoro-trifluoromethyl pyridines | Herbicides | Introduction of trifluoromethyl groups to enhance activity |
Contribution to Advanced Materials Science
The unique electronic properties and stability conferred by the carbon-fluorine bond make fluorinated compounds, including pyridine derivatives, attractive for applications in materials science. These building blocks can be incorporated into larger structures to create materials with enhanced thermal stability, chemical resistance, and specific optical properties.
While direct examples specifying this compound as a monomer are not prevalent, the broader class of fluorinated pyridines is utilized in the synthesis of high-performance polymers and coatings. For example, perfluoropyridine, a related compound, is used to create advanced, heat-shielding materials and aerospace sealants. mdpi.com These materials leverage the high thermal stability of the fluorinated aromatic rings. Fluorinated polymers are known for their unique surface properties, including hydrophobicity and low friction, which are desirable for creating durable and resistant coatings. The synthetic versatility of compounds like this compound suggests their potential as monomers or cross-linking agents in the development of novel fluoropolymers with tailored properties for specialized applications.
Synthesis of Fluorescent Probes for Biological Imaging
The functionalized pyridine core is a key component in a variety of fluorescent probes designed for biological imaging. While direct examples detailing the synthesis of fluorescent probes for biological imaging specifically from this compound are not extensively documented in prominent literature, its chemical structure offers clear pathways for the creation of such molecules. The reactivity of the carbon-bromine bond allows for standard cross-coupling reactions, such as the Sonogashira and Suzuki reactions, to attach known fluorogenic groups.
For instance, the Sonogashira cross-coupling reaction, a palladium-catalyzed reaction between a terminal alkyne and an aryl halide, is a powerful tool for forming C-C bonds and is frequently used to synthesize fluorescent dyes. mdpi.comresearchgate.net Theoretically, this compound could be coupled with an alkyne-containing fluorophore, such as a derivative of coumarin or benzothiazole, to create a novel probe. researchgate.net The resulting 6-fluoropyridine moiety could modulate the photophysical properties—like absorption and emission wavelengths, quantum yield, and Stokes shift—of the attached fluorophore. nih.govresearchgate.net
Similarly, the Suzuki cross-coupling reaction provides a route to connect this compound to arylboronic acids that are part of a larger fluorescent system. This methodology has been successfully used to create benzothiazole derivatives with desirable fluorescent properties. researchgate.net The introduction of the fluorine atom at the 6-position of the pyridine ring can influence the molecule's electronic properties and potentially enhance its performance as a probe for specific analytes or cellular environments. researchgate.net
The development of novel probes often involves creating a "turn-on" mechanism, where fluorescence is quenched until the probe interacts with its specific target, such as a particular ion, reactive oxygen species, or biomolecule. Probes based on benzothiazole, for example, have been designed to detect hydrogen peroxide and cysteine in living cells. nih.govresearchgate.net The synthesis of such probes often involves multi-step pathways where a halopyridine building block could serve as a key intermediate. The principles of aggregation-induced emission (AIE) are also leveraged in modern probe design to enhance signal in biological media. nih.gov
While the direct application of this compound in this specific context remains an area for future exploration, its utility as a reactive intermediate is well-established, positioning it as a valuable starting material for the next generation of custom-designed fluorescent probes.
Design and Synthesis of Ligands for Catalysis
This compound is a highly valuable precursor in the design and synthesis of specialized ligands for transition metal catalysis. Its utility stems from the ability to undergo selective cross-coupling reactions, primarily at the C-Br bond, to construct complex molecular architectures, most notably bipyridine-based ligands.
The Suzuki-Miyaura coupling is a cornerstone reaction for this purpose, enabling the formation of a C-C bond between the pyridine core and another aromatic or heteroaromatic ring. nih.gov By reacting this compound with a pyridine-2-boronic acid derivative, one can synthesize 6-fluoro-2,2'-bipyridine. This class of ligands is crucial in coordination chemistry and homogeneous catalysis. The fluorine substituent exerts a significant electronic effect, altering the electron density on the pyridine ring and consequently influencing the stability and reactivity of the resulting metal complex.
The design of these ligands is critical for tuning the performance of a catalyst. For example, in palladium-catalyzed aerobic oxidation reactions, the choice of bidentate ligand is paramount. While many traditional bipyridine ligands can inhibit catalytic turnover, derivatives with specific steric and electronic properties can promote reactivity. Studies have shown that ligands like 6,6'-dimethyl-2,2'-bipyridine, a close structural analogue of 6-fluoro-2,2'-bipyridine, can support efficient catalytic turnover in reactions like the aza-Wacker reaction. nih.gov The effectiveness of such ligands is attributed to their ability to adopt a flexible coordination mode (hemilability), which facilitates access to open coordination sites on the palladium center during the catalytic cycle. nih.gov
The catalytic performance of palladium (II) complexes is profoundly influenced by the electronic nature of the pyridine ligands. The introduction of an electron-withdrawing group, such as fluorine, can affect the basicity of the ligand, which in turn modulates the catalytic efficiency of the metal center in cross-coupling reactions. nih.gov
The general synthetic approach for these ligands using this compound is outlined below:
| Reaction Type | Reactants | Catalyst System (Typical) | Product Class |
| Suzuki-Miyaura Coupling | This compound, Pyridine-2-boronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 6-Fluoro-2,2'-bipyridine |
| Stille Coupling | This compound, 2-(Tributylstannyl)pyridine | Pd(PPh₃)₄ | 6-Fluoro-2,2'-bipyridine |
| Sonogashira Coupling | This compound, Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 2-Alkynyl-6-fluoropyridines |
These resulting ligands, particularly the fluorinated bipyridines, are then used to form stable complexes with various transition metals like palladium, iridium, and platinum. researchgate.netnih.gov These metal complexes find broad applications as catalysts in a range of organic transformations, including other cross-coupling reactions, oxidations, and carbonylations. nih.govnih.gov The precise tuning of the ligand's steric and electronic properties, facilitated by precursors like this compound, is a key strategy in modern catalyst design.
Computational and Theoretical Investigations of 2 Bromo 6 Fluoropyridine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-bromo-6-fluoropyridine (B132718), DFT calculations can elucidate its fundamental electronic properties, reactivity, and stability.
The electronic structure of a molecule is fundamental to its chemical behavior. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.
A smaller HOMO-LUMO gap suggests that a molecule is more easily polarizable and, therefore, more chemically reactive. Conversely, a larger gap indicates higher stability and lower reactivity. In this compound, the presence of two different halogen atoms, bromine and fluorine, significantly influences the electronic distribution and the energies of the frontier orbitals. Both halogens are electron-withdrawing groups, which tend to lower the energy of both the HOMO and LUMO. The specific energy values and the resulting gap are determined by the interplay of their inductive and resonance effects.
Table 1: Predicted Frontier Orbital Properties of this compound
| Property | Predicted Characteristic | Influence of Substituents |
| HOMO Energy | Lowered relative to pyridine (B92270) | The electron-withdrawing nature of both bromine and fluorine decreases the energy of the highest occupied molecular orbital, making the molecule less prone to oxidation. |
| LUMO Energy | Lowered relative to pyridine | The electron-withdrawing halogens stabilize the lowest unoccupied molecular orbital, making the molecule more susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | Moderate to Large | The combined effect of the substituents is expected to result in a significant energy gap, suggesting good kinetic stability. |
The molecular electrostatic potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.
For this compound, the MEP map is expected to show a region of negative potential around the nitrogen atom due to its lone pair of electrons. This site would be the most likely point of interaction with electrophiles or Lewis acids. Conversely, positive potential would be expected on the hydrogen atoms of the pyridine ring and in the vicinity of the carbon atoms bonded to the electronegative fluorine and bromine atoms. The presence of the halogens, particularly the highly electronegative fluorine, would create significant regions of positive potential on the adjacent carbon atoms, making them susceptible to nucleophilic substitution reactions.
Reactivity descriptors derived from DFT, such as Fukui functions and local softness, could further quantify the reactivity of different atomic sites in the molecule. These descriptors help in predicting the regioselectivity of various chemical reactions.
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For aromatic molecules like this compound, the pyridine ring is planar. The primary focus of conformational analysis would be on the rotational barriers of any non-symmetrical substituents, though in this case, the substituents are single atoms.
Molecular Dynamics Simulations to Understand Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable insights into its behavior in different environments (e.g., in solution or in the solid state) and how it interacts with other molecules.
These simulations can reveal the nature and strength of intermolecular forces, such as dipole-dipole interactions, van der Waals forces, and halogen bonding. Due to the presence of both bromine and fluorine, this compound has the potential to act as a halogen bond donor. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a Lewis base. The bromine atom, being larger and more polarizable than fluorine, is a more likely candidate for forming significant halogen bonds.
MD simulations could be used to study the self-association of this compound molecules or their interactions with solvent molecules. This can help in understanding its solubility and transport properties. Furthermore, in the context of materials science or medicinal chemistry, MD simulations can be employed to model the interaction of this compound with larger systems like polymers or biological macromolecules.
In-Silico Approaches for Chemical Behavior Prediction
In-silico methods encompass a wide range of computational techniques used to predict the properties and behavior of chemical compounds. Beyond the quantum chemical and molecular dynamics methods discussed above, other in-silico approaches can be applied to this compound.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. While specific models for this compound may not exist, its calculated molecular descriptors (e.g., molecular weight, logP, polar surface area) can be used as inputs for general predictive models.
These models can estimate a wide range of properties, including toxicity, metabolic stability, and environmental fate. Such predictions are valuable in the early stages of drug discovery and materials development for screening and prioritizing compounds for further experimental investigation. For example, in-silico toxicology predictions can flag potential safety concerns before a compound is synthesized.
Table 2: In-Silico Predictable Properties of this compound
| Property Category | Examples of Predicted Properties | Relevance |
| Physicochemical Properties | logP, Solubility, pKa | Important for understanding the compound's behavior in different environments and for formulation development. |
| Pharmacokinetic Properties (ADME) | Absorption, Distribution, Metabolism, Excretion | Crucial for assessing the drug-likeness of the compound in pharmaceutical research. |
| Toxicological Properties | Mutagenicity, Carcinogenicity, Acute Toxicity | Essential for early-stage safety assessment and to guide further testing. |
Advanced Spectroscopic Characterization and Analytical Methods for 2 Bromo 6 Fluoropyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for the unambiguous determination of the chemical structure of 2-Bromo-6-fluoropyridine (B132718). By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a comprehensive picture of the molecular connectivity and environment can be constructed.
Proton (¹H NMR) and Carbon (¹³C NMR) Chemical Shift Analysis
The ¹H NMR spectrum of this compound provides crucial information about the number, environment, and connectivity of the hydrogen atoms on the pyridine (B92270) ring. The spectrum is expected to show three distinct signals corresponding to the protons at positions 3, 4, and 5. Due to the electronegativity of the fluorine and bromine atoms, these protons are deshielded and their signals appear in the aromatic region of the spectrum. The proton at position 4 (H-4) is typically the most deshielded due to the influence of the adjacent nitrogen and the halogen substituents. The coupling patterns (multiplicity) of these signals, governed by spin-spin interactions with neighboring protons and the fluorine atom, are key to their assignment. For instance, the signal for H-4 would appear as a triplet of doublets due to coupling with H-3, H-5, and the fluorine at C-6.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Five distinct signals are expected, corresponding to the five carbon atoms of the pyridine ring. The chemical shifts of these carbons are significantly influenced by the attached substituents. The carbons directly bonded to the electronegative fluorine (C-6) and bromine (C-2) atoms are expected to be the most deshielded and appear at the downfield end of the spectrum. The fluorine atom also introduces C-F coupling, which can be observed as splitting in the signals of the carbon atoms, providing further confirmation of the structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | 142-145 (doublet, JCF) |
| C3 | 7.3-7.5 | 115-118 (doublet, JCF) |
| C4 | 7.7-7.9 | 140-143 (doublet, JCF) |
| C5 | 7.0-7.2 | 110-113 (singlet) |
| C6 | - | 160-163 (doublet, JCF) |
| Note: These are predicted values based on known substituent effects on the pyridine ring. Actual values may vary depending on the solvent and experimental conditions. |
Advanced NMR Techniques for Structural Elucidation
For more complex derivatives of this compound or to unambiguously confirm its structure, advanced 2D NMR techniques are employed. These methods provide correlation information between different nuclei, which is invaluable for piecing together the molecular puzzle.
Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other. In the COSY spectrum of this compound, cross-peaks would be observed between the signals of H-3 and H-4, and between H-4 and H-5, confirming their adjacent positions on the pyridine ring.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. The HSQC spectrum would show correlations between the H-3 signal and the C-3 signal, the H-4 signal and the C-4 signal, and the H-5 signal and the C-5 signal.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies nuclei that are close to each other in space, regardless of whether they are directly bonded. For derivatives with other substituents, NOESY can be used to determine the relative stereochemistry.
Vibrational Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound displays absorption bands corresponding to the vibrational frequencies of its constituent bonds. Key characteristic bands include:
C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹.
C=C and C=N stretching: The stretching vibrations of the pyridine ring are observed in the 1400-1600 cm⁻¹ region.
C-F stretching: The C-F stretching vibration gives rise to a strong absorption band, typically in the range of 1200-1300 cm⁻¹.
C-Br stretching: The C-Br stretching vibration is found at lower frequencies, usually in the 500-650 cm⁻¹ region.
Ring bending modes: In-plane and out-of-plane bending vibrations of the pyridine ring appear in the fingerprint region below 1000 cm⁻¹.
Fourier-Transform Raman (FT-Raman) Spectroscopy
The FT-Raman spectrum provides complementary information to the FTIR spectrum. While FTIR is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound would also show the characteristic vibrations of the pyridine ring, as well as the C-F and C-Br stretching modes. The combination of both FTIR and FT-Raman data allows for a more complete vibrational analysis and a more confident assignment of the observed bands to specific molecular motions. For instance, the symmetric ring breathing mode, which is often weak in the FTIR spectrum, typically gives a strong signal in the Raman spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected FTIR Frequency Range (cm⁻¹) | Expected FT-Raman Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| Pyridine Ring Stretch (C=C, C=N) | 1400 - 1600 | 1400 - 1600 |
| C-F Stretch | 1200 - 1300 (Strong) | 1200 - 1300 (Weak/Medium) |
| C-Br Stretch | 500 - 650 (Medium) | 500 - 650 (Strong) |
| Ring Bending (In-plane) | 1000 - 1200 | 1000 - 1200 |
| Ring Bending (Out-of-plane) | 700 - 900 | 700 - 900 |
| Note: These are general ranges and the exact peak positions and intensities can be influenced by the physical state of the sample and intermolecular interactions. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern. The presence of a bromine atom significantly influences the mass spectrum due to its two stable isotopes, 79Br and 81Br, which have a near 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.
The molecular ion peak (M+) for this compound (C₅H₃BrFN) would appear as a pair of peaks of almost equal intensity at m/z 175 and 177, corresponding to [C₅H₃⁷⁹BrFN]⁺ and [C₅H₃⁸¹BrFN]⁺, respectively.
Electron impact (EI) ionization typically induces fragmentation of the molecular ion. The primary fragmentation pathways for halogenated pyridines involve the loss of the halogen atoms or the cleavage of the pyridine ring. For this compound, key fragmentation steps would include the loss of a bromine radical (Br•), a fluorine radical (F•), or hydrogen cyanide (HCN).
Expected Fragmentation Pattern of this compound:
| m/z Value | Proposed Fragment Ion | Formation Pathway |
|---|---|---|
| 175/177 | [C₅H₃BrFN]⁺ (Molecular Ion) | Initial ionization of the molecule. |
| 96 | [C₅H₃FN]⁺ | Loss of Br radical from the molecular ion. |
| 156 | [C₅H₃BrN]⁺ | Loss of F radical from the molecular ion. |
| 69 | [C₄H₂F]⁺ | Loss of Br and HCN from the molecular ion. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For aromatic heterocyclic compounds like this compound, the absorption of UV-Vis radiation typically promotes electrons from lower energy π orbitals to higher energy π* orbitals (π → π* transitions). The presence of the nitrogen heteroatom can also allow for n → π* transitions, involving the promotion of a non-bonding electron from the nitrogen to a π* orbital.
Expected Electronic Transitions for this compound:
| Type of Transition | Involved Orbitals | Expected Wavelength Region |
|---|---|---|
| π → π | Promotion of an electron from a π bonding orbital to a π anti-bonding orbital. | Typically in the 200-300 nm range for substituted pyridines. |
| n → π | Promotion of a non-bonding electron from the nitrogen atom to a π anti-bonding orbital. | Generally weaker and at longer wavelengths than π → π* transitions. |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While the crystal structure of this compound has not been reported, the structure of a closely related derivative, 2-Bromo-6-hydrazinylpyridine (C₅H₆BrN₃), provides valuable insights into the molecular geometry and intermolecular interactions that can be expected. nih.govnih.gov
A study published in 2023 reported the crystal structure of 2-Bromo-6-hydrazinylpyridine. nih.govnih.goviucr.org The compound crystallizes in the orthorhombic space group P2₁2₁2₁, with two conformationally different molecules in the asymmetric unit. The pyridine ring in both molecules is essentially planar. nih.gov
Crystallographic Data for 2-Bromo-6-hydrazinylpyridine:
| Parameter | Value |
|---|---|
| Chemical Formula | C₅H₆BrN₃ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ nih.gov |
| a (Å) | 5.5966 (4) |
| b (Å) | 11.2339 (8) |
| c (Å) | 21.8213 (15) |
| α, β, γ (°) | 90 |
| Volume (ų) | 1372.11 (17) |
| Z | 8 nih.gov |
Future Prospects and Emerging Research Frontiers for 2 Bromo 6 Fluoropyridine
Greening the Path: Sustainable Synthesis and Utilization
The future of chemical manufacturing hinges on the adoption of green chemistry principles, and the synthesis of 2-bromo-6-fluoropyridine (B132718) is no exception. Current research into the eco-friendly synthesis of pyridine (B92270) derivatives points towards several promising avenues for reducing the environmental footprint associated with this important intermediate. nih.govrsc.orgacs.org
One key area of development is the use of microwave-assisted organic synthesis (MAOS) . This technique has been shown to significantly shorten reaction times, increase product yields, and often allows for the use of less hazardous solvents in the synthesis of various pyridine compounds. nih.gov The application of MAOS to the fluorination and bromination of pyridine precursors could lead to a more energy-efficient and scalable production of this compound.
Furthermore, the exploration of multicomponent reactions (MCRs) offers a streamlined and atom-economical approach to constructing substituted pyridines. researchgate.net While not yet specifically applied to this compound, the development of MCRs that incorporate halogenated building blocks could pave the way for its one-pot synthesis, minimizing waste and simplifying purification processes.
The use of heterogeneous catalysts and recyclable catalytic systems is another cornerstone of green chemistry that holds immense potential. acs.org Research into solid-supported catalysts for halogenation reactions could lead to cleaner and more sustainable methods for producing this compound, replacing traditional reagents that generate stoichiometric waste. The table below outlines potential green chemistry approaches applicable to the synthesis of this compound.
| Green Chemistry Approach | Potential Application to this compound Synthesis | Anticipated Benefits |
| Microwave-Assisted Synthesis | Halogenation of pyridine precursors | Reduced reaction times, increased yields, lower energy consumption |
| Multicomponent Reactions | One-pot synthesis from simpler starting materials | Improved atom economy, reduced waste, simplified procedures |
| Heterogeneous Catalysis | Use of solid-supported halogenating agents or catalysts | Easier catalyst separation and recycling, cleaner reaction profiles |
| Biocatalysis | Enzymatic halogenation of pyridine derivatives | High selectivity, mild reaction conditions, use of renewable resources |
| Alternative Solvents | Use of ionic liquids or supercritical fluids | Reduced use of volatile organic compounds, improved reaction rates |
Beyond the Familiar: Unveiling Novel Reactivities and Pathways
The unique electronic properties conferred by the bromo and fluoro substituents on the pyridine ring of this compound create a platform for exploring unprecedented reactivities and reaction pathways. nbinno.comcymitquimica.com The differential reactivity of the C-Br and C-F bonds is a key area of interest for selective functionalization.
Recent studies on the lithiation and "halogen dance" reactions of dihalopyridines have demonstrated the ability to achieve regioselective functionalization by carefully controlling reaction conditions such as temperature. nih.gov This opens up the possibility of selectively activating either the C-Br or a C-H bond of this compound, leading to the synthesis of previously inaccessible derivatives.
Furthermore, the fluorine atom at the 6-position is a strong activating group for nucleophilic aromatic substitution (SNAr) . nih.govacs.org Research into SNAr reactions with a wider range of nucleophiles under mild conditions could expand the synthetic utility of this compound. The development of catalytic SNAr reactions, for instance, could provide more efficient and selective methods for introducing complex functionalities.
The potential for this compound to participate in cascade reactions is another exciting frontier. A single synthetic operation could trigger a sequence of transformations, rapidly building molecular complexity from this simple starting material. The strategic placement of the two different halogens could be exploited to direct such cascades in a controlled manner.
| Reaction Type | Potential for Unprecedented Reactivity with this compound | Resulting Synthetic Opportunities |
| Selective Lithiation | Regioselective metalation at different positions on the pyridine ring | Access to a wider range of functionalized pyridine building blocks |
| Halogen Dance Reactions | Isomerization to novel dihalopyridine derivatives | Generation of new scaffolds for further chemical exploration |
| Catalytic SNAr | More efficient and selective substitution of the fluorine atom | Facile introduction of diverse functional groups under milder conditions |
| Cascade Reactions | Multi-step transformations initiated by a single event | Rapid construction of complex molecular architectures |
The Rise of Automation: Integration into Flow Chemistry and Automated Synthesis
The integration of this compound into flow chemistry and automated synthesis platforms is set to revolutionize the way its derivatives are prepared and screened. fu-berlin.de Flow chemistry, with its precise control over reaction parameters and enhanced safety for handling reactive intermediates, is particularly well-suited for exploring the chemistry of this compound. nih.gov
The use of microreactors can enable the safe and efficient execution of reactions that are difficult to control in traditional batch processes, such as those involving highly reactive organometallic species derived from this compound. wikipedia.orgmdpi.commdpi.com This technology also allows for rapid reaction optimization and scale-up.
Automated synthesis platforms, often coupled with artificial intelligence and machine learning algorithms, can accelerate the discovery of new reactions and the synthesis of large compound libraries for high-throughput screening. nih.govresearchgate.netyoutube.com By incorporating this compound as a key building block, these platforms can rapidly generate diverse sets of novel molecules for applications in drug discovery and materials science. The automated synthesis of an 18F-labelled pyridine-based alkylating agent for oligonucleotide conjugation highlights the potential in this area. nih.gov
| Technology | Integration with this compound | Key Advantages |
| Flow Chemistry | Synthesis of derivatives in continuous flow reactors | Enhanced safety, precise process control, improved scalability |
| Microreactor Technology | Performing hazardous or fast reactions in micro-scale devices | Superior heat and mass transfer, rapid optimization, minimized waste |
| Automated Synthesis Platforms | Use as a building block for automated library synthesis | High-throughput synthesis, accelerated discovery of new compounds |
| AI and Machine Learning | In silico prediction of reaction outcomes and optimization | Rational design of experiments, reduced development time |
Designing the Future: Advanced Rational Design of Novel Functional Molecules
The unique structural and electronic features of this compound make it an ideal scaffold for the advanced rational design of novel functional molecules. nbinno.com In medicinal chemistry, the pyridine core is a well-established pharmacophore, and the specific substitution pattern of this compound offers opportunities for fine-tuning the properties of drug candidates. nih.govnih.govmdpi.com
Structure-based drug design can leverage the directional interactions of the nitrogen atom and the distinct electronic nature of the bromo and fluoro substituents to create potent and selective inhibitors for a variety of biological targets. The ability to selectively functionalize the molecule at different positions provides a powerful tool for optimizing ligand-protein interactions.
Beyond pharmaceuticals, the principles of rational design can be applied to the development of new functional materials . The incorporation of this compound into polymers or organic electronic materials could impart desirable properties such as thermal stability, specific electronic characteristics, or self-assembly capabilities. Computational modeling will play a crucial role in predicting the properties of these novel materials and guiding their synthesis.
| Application Area | Role of this compound in Rational Design | Examples of Potential Novel Molecules |
| Medicinal Chemistry | Scaffold for designing enzyme inhibitors or receptor ligands | Kinase inhibitors, GPCR modulators, antibacterial agents |
| Materials Science | Building block for functional polymers and organic electronics | High-performance polymers, organic light-emitting diodes (OLEDs), sensors |
| Agrochemicals | Core structure for developing new pesticides and herbicides | Fungicides, insecticides with novel modes of action |
| Catalysis | Precursor for novel ligands for transition metal catalysts | Ligands for cross-coupling reactions, asymmetric catalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
